

Spectroscopic Properties of Basic Red 22: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basic red 22

Cat. No.: B12769253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 22, also known by its Colour Index designation C.I. 11055, is a cationic monoazo dye with applications in the textile industry for dyeing acrylic fibers and in biological staining.[1] [2] Its vibrant "colourful red blue light" hue and good fastness properties make it a dye of commercial interest.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of **Basic Red 22**, including its absorption and emission characteristics. While specific quantitative data such as molar absorptivity and quantum yield are not extensively reported in the literature, this document outlines the fundamental principles and experimental protocols necessary for their determination. Furthermore, the influence of environmental factors like solvent polarity and pH on the spectroscopic behavior of azo dyes, in general, is discussed to provide a framework for the characterization of **Basic Red 22**.

Introduction

Basic Red 22 is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of one or more azo groups ($-N=N-$). Its chemical structure, which includes a substituted triazolium ring linked to a dimethylaminophenyl group via an azo bridge, is responsible for its chromophoric properties.[2] The dye is a shallow red powder with a notable solubility in water of 20 g/L, a property that is relatively stable with temperature changes.[1] In industrial applications, particularly in the dyeing of acrylic fabrics, its color remains stable at temperatures as high as 120°C.[1] However, the presence of metal ions,

such as copper and iron, can lead to significant color changes.^[1] Understanding the spectroscopic properties of **Basic Red 22** is crucial for optimizing its use in various applications, from materials science to potentially biomedical research, where fluorescent probes are often employed.

Spectroscopic Properties

The interaction of **Basic Red 22** with electromagnetic radiation gives rise to its characteristic color and potential fluorescence. These properties are quantified by its absorption and emission spectra.

Absorption Spectroscopy

The absorption of light by **Basic Red 22** occurs when an electron is promoted from a lower to a higher energy molecular orbital. The wavelength of maximum absorption (λ_{max}) is a key characteristic of a chromophore. For azo dyes, this typically falls within the visible region of the electromagnetic spectrum.

While specific experimental values for the λ_{max} of **Basic Red 22** in various solvents are not readily available in the reviewed literature, a general understanding of its absorption characteristics can be inferred from its color. Its reddish hue suggests strong absorption in the green region of the visible spectrum (approximately 490-570 nm).

Table 1: Illustrative Absorption Properties of **Basic Red 22**

Property	Value	Notes
λ_{max} (Absorption)	Data Not Available (Expected ~500-540 nm in water)	The exact wavelength of maximum absorbance would need to be determined experimentally. The expected range is based on the observed color of the dye.
Molar Absorptivity (ϵ)	Data Not Available	This value is a measure of how strongly the dye absorbs light at a specific wavelength and would need to be determined experimentally using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence is the emission of light by a substance that has absorbed light. The emitted light is of a longer wavelength (lower energy) than the absorbed light. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

Information regarding the fluorescence properties of **Basic Red 22**, including its emission maximum (λ_{em}) and quantum yield, is not prevalent in the scientific literature. Azo dyes, in general, can exhibit fluorescence, though its intensity and quantum yield can be highly dependent on the molecular structure and the environment.

Table 2: Illustrative Fluorescence Properties of **Basic Red 22**

Property	Value	Notes
λ_{em} (Emission)	Data Not Available	The emission wavelength would be at a longer wavelength than the absorption maximum (Stokes shift) and would need to be determined experimentally using a spectrofluorometer.
Quantum Yield (Φ)	Data Not Available	The quantum yield represents the efficiency of fluorescence and is a critical parameter for applications in fluorescence imaging and sensing. It must be determined experimentally. [3]
Stokes Shift	Data Not Available	The difference in nanometers between the absorption maximum (λ_{max}) and the emission maximum (λ_{em}). A larger Stokes shift is often desirable for fluorescence applications.

Factors Influencing Spectroscopic Properties

The electronic transitions of dye molecules are sensitive to their local environment. Factors such as the polarity of the solvent and the pH of the solution can significantly alter the absorption and emission spectra.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. While no specific solvatochromic data for **Basic Red 22** was found, azo dyes are known to exhibit this behavior. A systematic study of the absorption and emission spectra of

Basic Red 22 in a range of solvents with varying polarities would be necessary to characterize its solvatochromic properties.

Effect of pH

The color of many azo dyes is pH-dependent, a property known as halochromism. This is because the azo group and other functional groups on the dye molecule can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the absorption spectrum. For instance, the color of some red dyes can shift towards yellow in acidic conditions. A detailed investigation of the UV-Vis spectrum of **Basic Red 22** at different pH values would be required to determine its pKa and the spectral characteristics of its different protonated/deprotonated forms.

Experimental Protocols

To obtain the quantitative spectroscopic data for **Basic Red 22**, the following experimental protocols are recommended.

Determination of Absorption Spectrum and Molar Absorptivity

Objective: To determine the wavelength of maximum absorption (λ_{max}) and the molar absorptivity (ϵ) of **Basic Red 22** in a specific solvent (e.g., water).

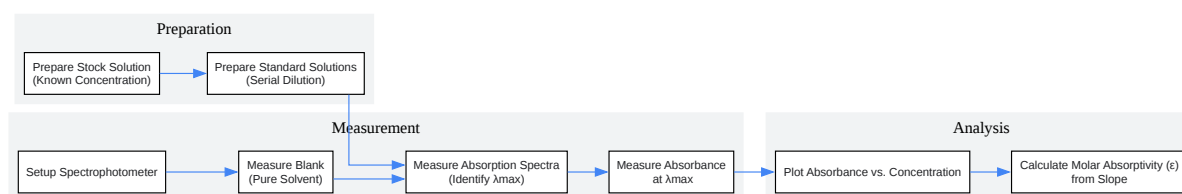
Materials:

- **Basic Red 22** powder
- Volumetric flasks (e.g., 100 mL, 10 mL)
- Pipettes
- Analytical balance
- Solvent (e.g., deionized water)
- UV-Visible spectrophotometer

- Cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Basic Red 22** powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
- Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan the visible region (e.g., 400-700 nm).
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
- Measurement of Absorption Spectra: Record the absorption spectrum for each standard solution. Identify the wavelength of maximum absorbance (λ_{max}).
- Beer-Lambert Law Analysis: At the determined λ_{max} , measure the absorbance of each standard solution. Plot a graph of absorbance versus concentration. The plot should be linear, and the slope of the line will be equal to the molar absorptivity (ϵ) multiplied by the path length of the cuvette (typically 1 cm).^[4]



[Click to download full resolution via product page](#)

Figure 1. Workflow for determining λ_{max} and molar absorptivity.

Determination of Fluorescence Spectrum and Quantum Yield

Objective: To determine the emission maximum (λ_{em}) and the fluorescence quantum yield (Φ) of **Basic Red 22** relative to a standard.

Materials:

- **Basic Red 22** solution of known absorbance at the excitation wavelength
- Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Solvent
- Spectrofluorometer
- Cuvettes (4-sided clear for fluorescence)

Procedure:

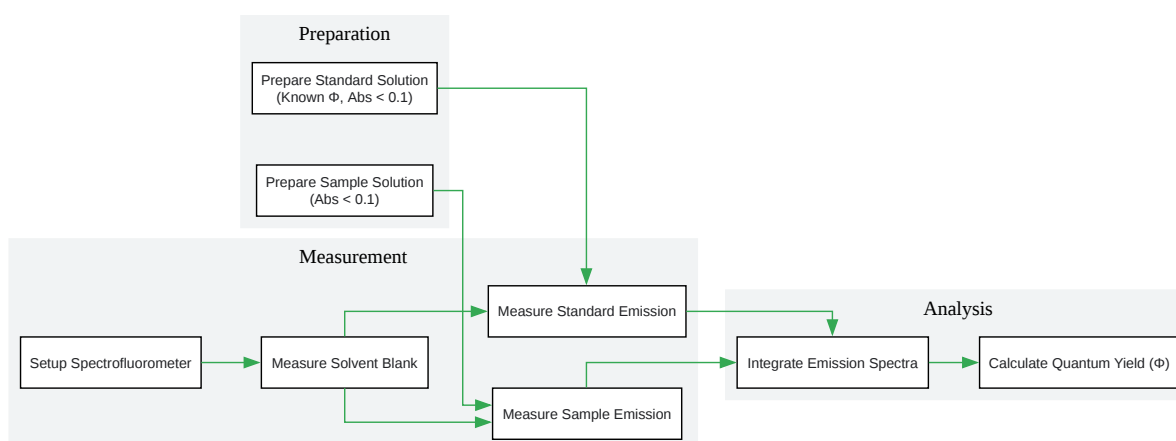
- **Prepare Solutions:** Prepare a dilute solution of **Basic Red 22** and a solution of the fluorescence standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- **Spectrofluorometer Setup:** Set the excitation wavelength (ideally the λ_{max} of **Basic Red 22**). Set the emission wavelength range to scan to the red of the excitation wavelength.
- **Measure Emission Spectra:** Record the fluorescence emission spectrum of the solvent (as a blank), the standard, and the **Basic Red 22** solution.
- **Data Analysis:**
 - Subtract the solvent blank spectrum from the sample and standard spectra.
 - Integrate the area under the corrected emission spectra for both the sample (A_{sample}) and the standard (A_{standard}).

- The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:[5]

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (A_{\text{sample}} / A_{\text{standard}}) * (\text{Abs}_{\text{standard}} / \text{Abs}_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

where:

- Φ is the quantum yield
- A is the integrated area under the emission spectrum
- Abs is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

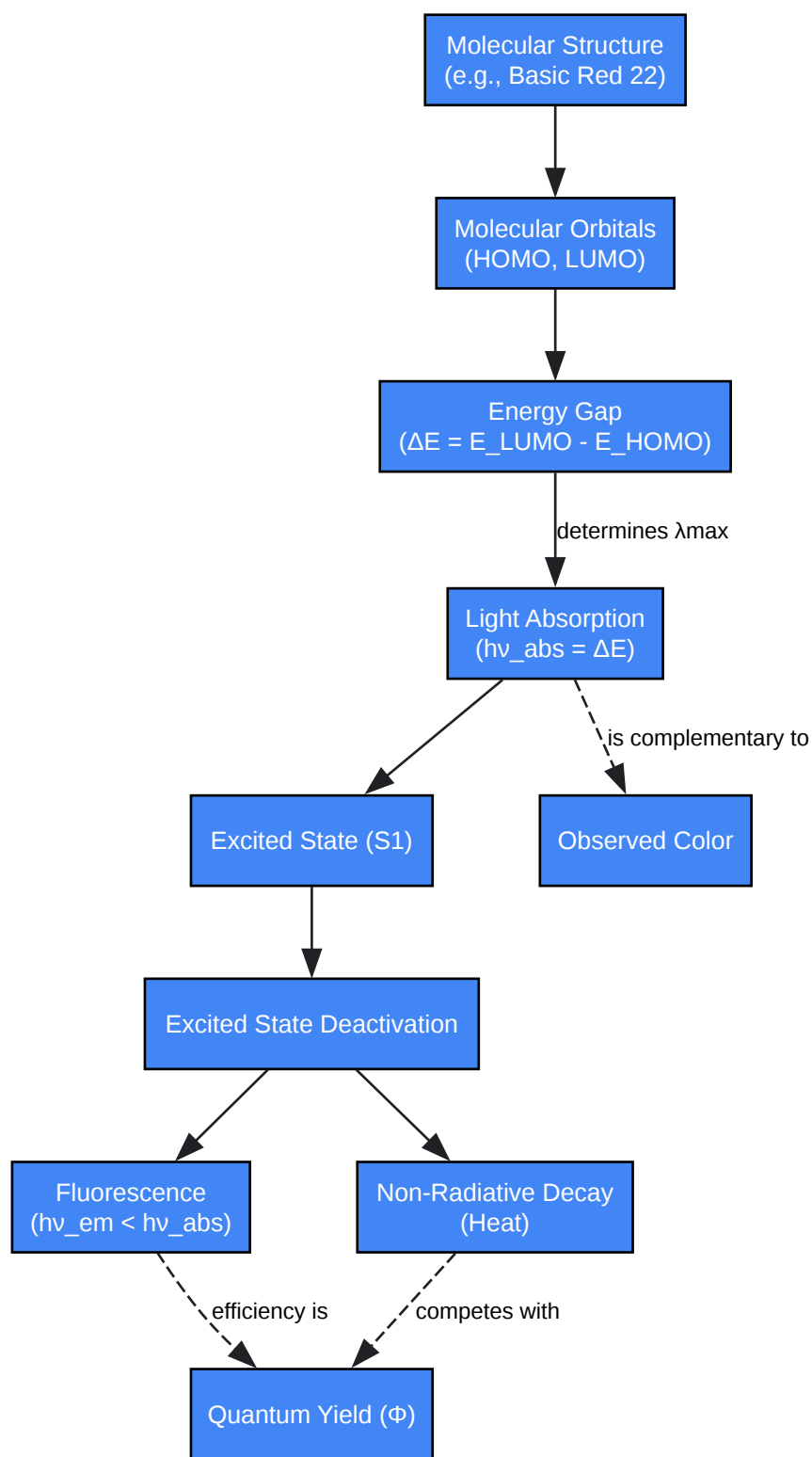


[Click to download full resolution via product page](#)

Figure 2. Workflow for determining fluorescence quantum yield.

Signaling Pathways and Logical Relationships

The spectroscopic properties of a dye like **Basic Red 22** are governed by the principles of molecular orbital theory and the interaction of light with matter. The following diagram illustrates the logical relationship between molecular structure and the observed spectroscopic phenomena.



[Click to download full resolution via product page](#)

Figure 3. Relationship between molecular structure and spectroscopic properties.

Conclusion

Basic Red 22 is a commercially significant azo dye with characteristic spectroscopic properties that are fundamental to its applications. This guide has outlined the key spectroscopic parameters of interest and provided detailed, generalized protocols for their experimental determination. While a comprehensive set of quantitative data for **Basic Red 22** is not readily available in the public domain, the methodologies described herein provide a clear path for researchers to characterize this and other similar dyes. Further research into the solvatochromic and halochromic behavior of **Basic Red 22** would be invaluable for expanding its applications, particularly in the development of novel sensors and probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [wap.guidechem.com]
- 3. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is ϵ molar absorptivity? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [Spectroscopic Properties of Basic Red 22: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12769253#spectroscopic-properties-of-basic-red-22]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com